molecular formula C20H25N3O3 B1370920 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one CAS No. 545445-44-1

3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B1370920
M. Wt: 355.4 g/mol
InChI Key: SCVWQFDPLBFZAP-UHFFFAOYSA-N
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Description

“3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one” is a chemical compound with the molecular formula C20H25N3O3 and a molecular weight of 355.43 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • The compound is an important intermediate in synthesizing various biologically active compounds. Its derivatives have shown potential in biological activities, particularly in the context of cancer treatment and as small molecule inhibitors in anticancer studies (Wang et al., 2016).

Treatment and Nursing Applications

  • A derivative of this compound, specifically 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid, was synthesized and studied for its applications in treating and nursing children with bronchial pneumonia. The study explored its biological activity and interaction with receptors, suggesting its therapeutic potential (Ding & Zhong, 2022).

Crystallographic Analysis

  • X-ray powder diffraction studies have been conducted on this compound and its variants to determine their crystal structures. Such studies are essential for understanding the physical and chemical properties of these compounds (Wang et al., 2016), (Wang et al., 2017).

Antimicrobial Synthesis

  • This compound is used in synthesizing potent antimicrobials, including arecoline derivatives and other pharmaceutical agents. The synthesis process involves multiple steps, highlighting its complexity and the importance of this compound in drug development (Kumar et al., 2007).

Synthesis of Potent PI3 Kinase Inhibitor Metabolites

  • It has been utilized in the stereochemical determination and synthesis of active metabolites of potent PI3 kinase inhibitors, which are significant in cancer treatment and other therapeutic areas (Chen et al., 2010).

properties

IUPAC Name

5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-19-5-1-2-10-22(19)16-6-8-17(9-7-16)23-11-3-4-18(20(23)25)21-12-14-26-15-13-21/h4,6-9H,1-3,5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVWQFDPLBFZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625157
Record name 3-(Morpholin-4-yl)-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

CAS RN

545445-44-1
Record name 3-(Morpholin-4-yl)-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part B. Soluble copper(I)-catalyzed Ullmann coupling reaction. A suspension of 1-(4-iodo-phenyl)-3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one (10, 2.2 g, 5.73 mmol), piperidin-2-one (42, 851 mg, 8.59 mmol, 1.5 equiv), and Cs2CO3 (3.73 g, 11.46 mmol, 2.0 equiv) in toluene (15 mL) was treated with Cu(PPh3)3Br (1.065 g, 1.146 mmol, 20% equiv) at room temperature under N2, and the resulting reaction mixture was degassed three times under a steady stream of nitrogen. The reaction mixture was warmed up to reflux for 6 h. When HPLC showed the Ullmann coupling reaction was complete, the reaction mixture was cooled down to 5–10° C. before being quenched with 14% of ammonium hydroxide aqueous solution (20 mL) and EtOAc (30 mL) at 5–10° C. The mixture was stirred for an additional 4 h at 25° C. The two layers were then separated, and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with saturated NaCl aqueous solution (10 mL), dried over MgSO4, and concentrated in vacuo. The residue was directly purified by flash column chromatography (SiO2, 15–40% EtOAc/hexane gradient elution) to afford the desired 3-morpholin-4-yl-1-[4-(2-oxo-piperidin-1-yl)-phenyl]-5,6-dihydro-1H-pyridin-2-one (63, 1.568 g, 2.036 g theoretical, 77%) as a pale-yellow oil, which solidified upon standing at room temperature in vacuo. For 63, CIMS m/z 356 (M++H, C20H25N3O3).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(PPh3)3Br
Quantity
1.065 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
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3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 3
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3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 4
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3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 5
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3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 6
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3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

Citations

For This Compound
8
Citations
ZP Liu, HL Yang, RG Hou, ES Li… - Main Group …, 2019 - content.iospress.com
The new heterocycles compound 3-morpholino-1-(4-(2-oxopiperidin-1-yl) phenyl)-5, 6-dihydropyridin-2 (1H)-one (1), designed using 1-(4-nitrophenyl) piperidin-2-one (2) as start …
Number of citations: 1 content.iospress.com
XF Ding, X Zhong - Science of Advanced Materials, 2022 - ingentaconnect.com
A fresh heterocycle compound, namely, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid (1), was …
Number of citations: 0 www.ingentaconnect.com
SV Rao, RK Dubey, G Nagarajuna, GS Mallikarjuna… - researchgate.net
Developed a new process for gem di-chlorination of 1-(4-iodophenyl) piperidin-2-one with Thionyl chloride to synthesis Apixaban one of the intermediate, Amidation of Ethyl 4, 5, 6, 7-…
Number of citations: 4 www.researchgate.net
H Guo, LR Xun - Lat Am J Pharm, 2021 - latamjpharm.org
The new heterocycles compound methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl) phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo [3, 4-c] pyridine-3-carboxylate (1), designed …
Number of citations: 1 www.latamjpharm.org
R Ganesan, M Venkatanarasimhan… - World Journal of …, 2015 - wjpsonline.com
The methanolic extract of whole plant of Andrographis echioides (L.) Nees, Ocimum tenuiflorum L., Barleria prionitis L., Coldenia procumbens L. and chloroform extract of Coldenia …
Number of citations: 1 www.wjpsonline.com
PV Solanki, PA Dhokrat, SB Uppelli… - World Journal of …, 2015 - wjpsonline.com
Described herein is an improved synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5, 6-dihydropyridin-2 (1H)-one (1), a key intermediate for the synthesis of Apixaban. The present work …
Number of citations: 2 www.wjpsonline.com
PV Solanki, PA Dhokrat, SB Uppelli, VT Mathad - academia.edu
Described herein is an improved synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5, 6-dihydropyridin-2 (1H)-one (1), a key intermediate for the synthesis of Apixaban. The present work …
Number of citations: 0 www.academia.edu
J Jiang, Y Ji - Synthetic Communications, 2013 - Taylor & Francis
An alternate approach to apixaban was described. The synthesis features a novel and cost-effective synthetic strategy to construct a key N-phenylvalerolactam intermediate 4 from 4-…
Number of citations: 30 www.tandfonline.com

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